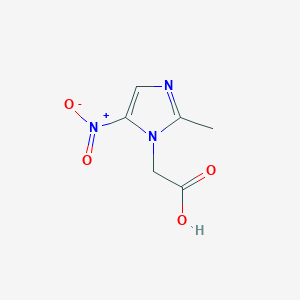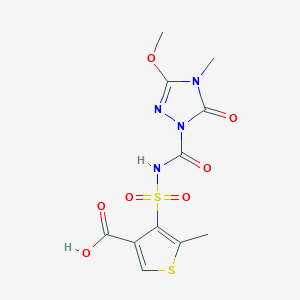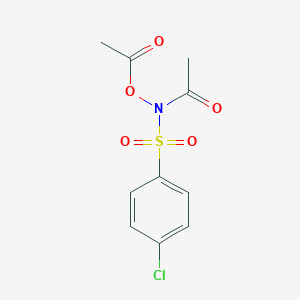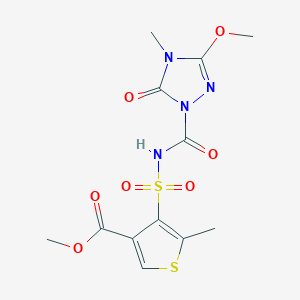
alpha-D-glucose
概要
説明
Alpha-D-glucose, also known as dextrose, is the most common simple sugar (monosaccharide). It has two isomeric structures, i.e. dextrose- (D) glucose and Lactose- (L) glucose. The dextrose- (D) glucose contains two further isomers, i.e. alpha (α) and beta (β) glucose . The key difference between alpha (α) and beta (β) glucose is the orientation of the hydroxyl (-OH) group attached to the first carbon atom .
Synthesis Analysis
This compound can be synthesized by various methods. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .
Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. The C-C, C-H, and O-H bond lengths deviate only slightly from their means of 1.523 Å, 1.098 Å, and 0.968 Å . The two-dimensional graphical representation of these isomeric glucose structures shows that the α-glucose has (1-hydroxyl) and (4-hydroxyl) orientations on the same side .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. For example, it has a specific rotation of 112.2 degrees . It also has a melting point of 146 °C . In terms of its chemical properties, this compound is a simple sugar monomer .
科学的研究の応用
Role in Diabetes Research
Alpha-D-glucose, through its involvement in metabolic pathways, has been a focal point in diabetes research. Machine learning and data mining methods have become indispensable in transforming available genetic and clinical data into valuable knowledge for diabetes research. This includes prediction and diagnosis of diabetes, understanding diabetic complications, and exploring genetic backgrounds and environmental influences (Kavakiotis et al., 2017). The utilization of network pharmacology has also been emphasized, especially in understanding the bioactive compounds and action mechanisms of natural products in treating diabetes, given their multiple components, targets, and lower side effects (Li et al., 2017).
Exploration of Bioactive Compounds
Further, the anti-diabetic potential of plant alkaloids, which often exhibit properties as potent α-glucosidase inhibitors, has been a subject of research. Despite the need for more clinical data, these compounds are highlighted for their interaction with proteins involved in glucose homeostasis, proposing them as potential additives for diabetes treatment (Rasouli et al., 2020).
Dietary Proteins and Diabetes Management
Investigations into food protein-derived bioactive peptides have shown their potential in managing Type 2 diabetes through several mechanisms like satiety response, regulation of incretin hormones, insulinemia levels, and reducing activity of carbohydrate-degrading enzymes (Patil et al., 2015). Additional studies have reinforced the importance of dietary proteins and their derived peptides in controlling Type 2 diabetes, emphasizing their role in inhibiting enzymes like dipeptidyl peptidase IV and α-glucosidase (Nong et al., 2021).
作用機序
Target of Action
Alpha-D-Glucose, also known as Glucopyranose, alpha-D-, alpha-Dextrose, alpha-glucose, or alpha-D-Glucopyranose, primarily targets several enzymes. These include Hexokinase-1, Phosphomannomutase/phosphoglucomutase, Maltose-6’-phosphate glucosidase, Glycogen phosphorylase, muscle form, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Glutamine–fructose-6-phosphate aminotransferase [isomerizing], 6-phospho-beta-glucosidase BglT, Glucose-6-phosphate isomerase, and Aldose reductase . These enzymes play crucial roles in various metabolic processes, including glycolysis/gluconeogenesis pathway .
Mode of Action
This compound acts as an inhibitor of alpha-glucosidase, an enzyme that catalyzes the hydrolysis of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen . By inhibiting these enzymes, this compound limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
This compound is an essential metabolite in virtually all organisms as it participates in a variety of biological processes. It is an intermediate in the glycolysis/gluconeogenesis pathway . It is also involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Pharmacokinetics
It is known that this compound inhibitors retard glucose absorption, which can have implications for bioavailability .
Result of Action
The primary result of this compound’s action is the reduction of postprandial blood glucose and insulin levels. This is achieved by inhibiting the activity of alpha-glucosidase enzymes, which limits the absorption of dietary carbohydrates . This can be beneficial in managing conditions like type 2 diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound as an alpha-glucosidase inhibitor can be affected by the presence of other compounds in the environment . Additionally, the stability of this compound can be influenced by factors such as pH and temperature .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Alpha-D-Glucose participates in numerous biochemical reactions. It is the substrate for the enzyme alpha-glucosidase, which catalyzes the liberation of alpha-glucose from nonreducing ends of alpha-glucosides or from complex polymers with alpha- (1-4) bonds . This enzyme has been found to have transglucosylase activity, producing isomalto- and malto-oligosaccharides .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes, leading to enzyme activation or inhibition, and induces changes in gene expression. For instance, in the presence of this compound, the enzyme alpha-glucosidase undergoes an auto-phosphorylation step, which is essential for its functionality .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the enzyme alpha-glucosidase from Aspergillus niger ITV-01, which uses this compound as a substrate, has an optimum temperature of 80°C but is stable at 40°C . This indicates the stability of this compound and its long-term effects on cellular function.
特性
| { "Design of the Synthesis Pathway": "The synthesis of alpha-D-glucose can be achieved through the conversion of a simpler sugar molecule, such as D-glucose or D-fructose, into alpha-D-glucose through a series of chemical reactions. One common method involves the use of enzymes, such as glucose isomerase, to catalyze the conversion of D-glucose into D-fructose, which can then be converted into alpha-D-glucose through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Glucose isomerase", "D-fructose", "Sodium borohydride", "Acetic anhydride", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. D-glucose is converted to D-fructose using glucose isomerase", "2. D-fructose is reduced to sorbitol using sodium borohydride", "3. Sorbitol is acetylated using acetic anhydride", "4. The acetylated sorbitol is hydrolyzed using concentrated hydrochloric acid to produce a mixture of D-glucose and D-fructose", "5. The mixture of D-glucose and D-fructose is separated using ion exchange chromatography to isolate the D-glucose", "6. The D-glucose is converted to alpha-D-glucose using sodium hydroxide and methanol" ] } | |
CAS番号 |
492-62-6 |
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
InChIキー |
WQZGKKKJIJFFOK-GNFDWLABSA-N |
異性体SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
外観 |
Powder |
密度 |
Relative density (water = 1): 1.56 |
melting_point |
133.0 °C 146°C 146 °C |
その他のCAS番号 |
492-62-6 26655-34-5 50-99-7 |
物理的記述 |
Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |
溶解性 |
Soluble |
同義語 |
α-D-Glucose; α-Dextrose; α-Glucose; |
蒸気圧 |
8.02e-14 mmHg |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the anomeric form of D-glucose influence its interaction with hexokinases?
A1: Research indicates that both yeast and bovine hexokinases exhibit anomeric specificity, albeit in opposite directions. At 30°C, yeast hexokinase demonstrates a higher maximal velocity and affinity for alpha-D-glucose compared to beta-D-glucose. Conversely, bovine hexokinase shows a preference for beta-D-glucose in terms of maximal velocity while exhibiting higher affinity for this compound. Interestingly, these anomeric preferences are temperature-dependent. []
Q2: Does the anomeric specificity of glucose phosphorylation always reflect the anomeric preference of the phosphorylating enzyme?
A2: Not necessarily. Studies on rat erythrocyte homogenates, which lack glucokinase and utilize a beta-D-glucose preferring hexokinase, reveal a higher glycolytic rate with this compound. This suggests that factors beyond enzyme specificity influence the anomeric preference of glycolysis in intact cells. []
Q3: Does this compound pentaacetate affect glycogen synthase activity in hepatocytes?
A3: Yes, this compound pentaacetate has been shown to enhance glycogen synthase a activity in rat hepatocytes. This suggests a potential role for this compound in promoting glycogen synthesis, which could be relevant for managing blood glucose levels. []
Q4: How does this compound interact with Mycoplasma fermentans?
A4: Research suggests that this compound acts as a receptor for Mycoplasma fermentans adhesion to human epithelial cells, although the affinity is low. This interaction is proposed to play a role in the pathogenicity of this bacterium. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H12O6, and its molecular weight is 180.16 g/mol.
Q6: How can vibrational spectroscopy contribute to the structural analysis of this compound?
A6: Matrix-isolation FT-IR spectroscopy combined with DFT calculations allows for the identification and assignment of vibrational modes in this compound. This technique enables the characterization of different conformers and provides insights into the hydrogen bonding network within the molecule. []
Q7: Can IR spectroscopy be used for quantitative analysis of this compound in ionic liquids?
A7: Yes, IR spectroscopy has been successfully employed for quantitative analysis of this compound in the ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]). This approach provides a convenient method for monitoring sugar concentrations in ILs and studying the kinetics of enzymatic reactions in these solvents. []
Q8: How does the anomeric form of D-glucose affect its role as a substrate for maltose phosphorylase?
A8: Maltose phosphorylase exhibits strict specificity for this compound as a cosubstrate in reactions with beta-D-glucosyl fluoride, leading to the formation of alpha-maltose. This specificity stems from the essential interaction between the axial 1-OH group of this compound and a specific protein group within the enzyme's active site. []
Q9: Can trehalase utilize non-glycosidic substrates, and what is the role of this compound in these reactions?
A9: Yes, trehalase can utilize beta-D-glucosyl fluoride as a substrate in the presence of specific aldopyranose acceptors. This compound is uniquely effective in promoting the enzymatic release of fluoride from beta-D-glucosyl fluoride, highlighting its crucial role as a cosubstrate in these reactions. []
Q10: How can molecular modeling contribute to understanding the inhibition of glycogen phosphorylase by glucose analogues?
A10: Molecular docking and dynamics simulations provide valuable insights into the binding modes of glucose analogues to glycogen phosphorylase b. These techniques help rationalize the observed affinities and guide the design of more potent inhibitors with potential antihyperglycemic properties. [, ]
Q11: How do structural modifications at the C1 position of glucose influence its inhibitory activity against glycogen phosphorylase?
A11: Studies on various glucose analogues reveal that the presence and orientation of substituents at the C1 position significantly impact their inhibitory potency against glycogen phosphorylase b. Alpha-linked substituents generally lead to better inhibition compared to beta-linked modifications. Additionally, analogues with rigid substituents tend to exhibit greater inhibitory activity than those with flexible groups. []
Q12: What is the role of the glucokinase regulatory protein in modulating the anomeric specificity of glucokinase?
A12: The glucokinase regulatory protein, in the presence of D-fructose 6-phosphate, differentially affects the phosphorylation of alpha- and beta-D-glucose by glucokinase. Liver glucokinase exhibits greater resistance to this inhibitory action when phosphorylating this compound compared to beta-D-glucose. While a similar trend is observed with B-cell glucokinase, it does not reach statistical significance. []
Q13: Can this compound influence the transport of other molecules in biological systems?
A13: Research indicates that this compound can inhibit the transport of L-ascorbic acid in cultured bovine retinal capillary pericytes. This inhibition is proposed to occur through a shared facilitated carrier diffusion system, suggesting a potential interaction between glucose and ascorbate transport mechanisms in these cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




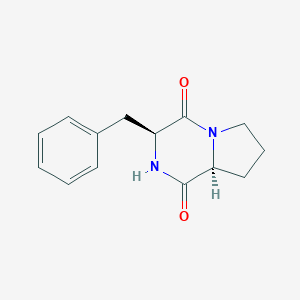

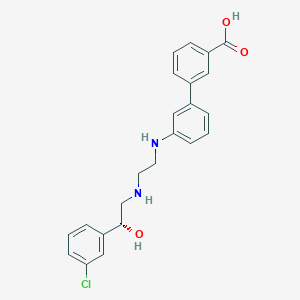
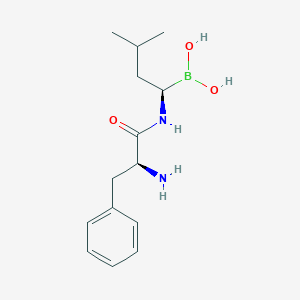

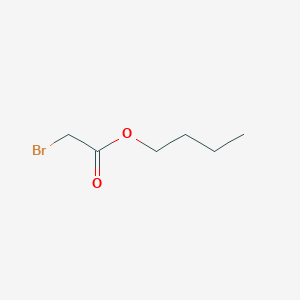

![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
